molecular formula C14H16BrNO3 B1412868 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester CAS No. 2203716-02-1

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester

Cat. No.: B1412868
CAS No.: 2203716-02-1
M. Wt: 326.19 g/mol
InChI Key: DLHXKQZQKVTGHM-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methoxyethyl group at the 1-position, and an ethyl ester group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester typically involves the following steps:

    Bromination: The indole ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Alkylation: The 1-position of the indole ring is alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The carboxylic acid group at the 2-position is esterified with ethanol in the presence of a catalyst like sulfuric acid or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the methoxyethyl group can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indole-2-carboxylic acid ethyl ester: Lacks the methoxyethyl group, which may affect its biological activity and chemical reactivity.

    1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester: Lacks the bromine atom, which may influence its binding properties and reactivity.

    5-Bromo-1H-indole-2-carboxylic acid: Lacks both the methoxyethyl group and the ester group, which can significantly alter its chemical and biological properties.

Uniqueness

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester is unique due to the combination of the bromine atom, methoxyethyl group, and ethyl ester group. This combination can enhance its reactivity and binding properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

ethyl 5-bromo-1-(2-methoxyethyl)indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-3-19-14(17)13-9-10-8-11(15)4-5-12(10)16(13)6-7-18-2/h4-5,8-9H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHXKQZQKVTGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CCOC)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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